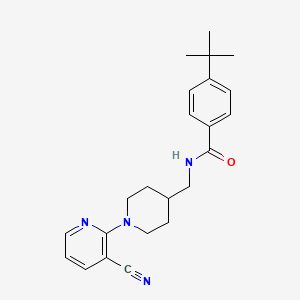
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide, also known as Compound A, is a small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes, as well as a potential therapeutic agent for certain diseases.
Scientific Research Applications
Synthesis and Chemical Properties
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound involved in the synthesis and development of various polyamides and small molecule anticancer drugs. It has been used as an intermediate in creating compounds with significant biological activity, including potential anticancer agents. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates the compound's role in drug development processes, highlighting its importance in the synthesis of molecules targeting the PI3K/AKT/mTOR pathway crucial for cell growth and survival (Zhang et al., 2018).
Material Science and Polymer Research
In material science, derivatives of this compound have been synthesized for the development of new polyamides with specific properties such as flexibility, thermal stability, and solubility in various polar solvents. These materials are explored for their potential application in creating transparent, flexible, and tough films by solution casting, with a focus on their noncrystalline nature and high thermal stability, making them suitable for various industrial applications (Hsiao et al., 2000).
Biological and Pharmacological Research
In pharmacological research, derivatives have been synthesized and evaluated for their potential biological activities, including anti-acetylcholinesterase (anti-AChE) activity, demonstrating the chemical's relevance in the development of treatments for conditions like dementia. Notably, specific derivatives have shown significant inhibitory effects on AChE, potentially offering a foundation for novel antidementia agents, highlighting the compound's versatility in contributing to therapeutic agent development (Sugimoto et al., 1990).
properties
IUPAC Name |
4-tert-butyl-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-23(2,3)20-8-6-18(7-9-20)22(28)26-16-17-10-13-27(14-11-17)21-19(15-24)5-4-12-25-21/h4-9,12,17H,10-11,13-14,16H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVRHDXZZBBCQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

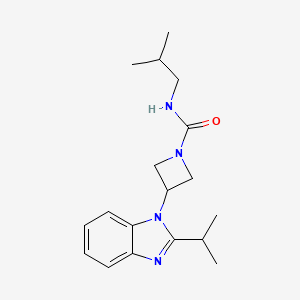
![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)
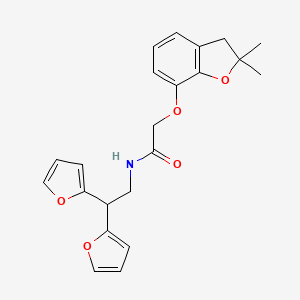


![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

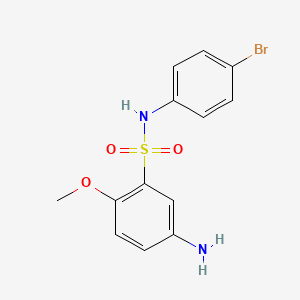
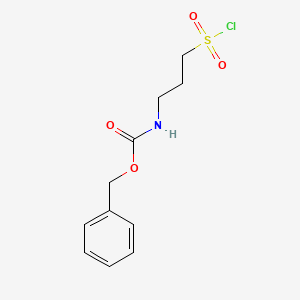
![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)
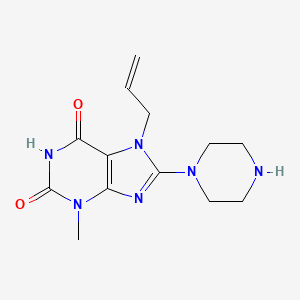
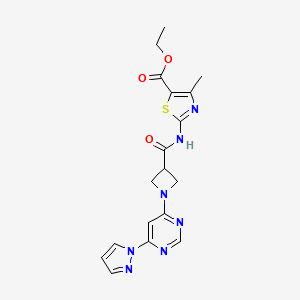
![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)